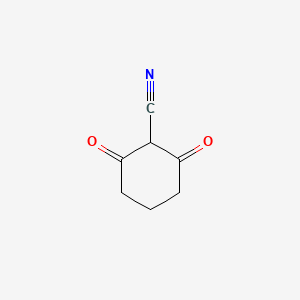

2,6-Dioxocyclohexanecarbonitrile

Description

2,6-Dioxocyclohexanecarbonitrile (CAS: 42038-85-7) is a cyclic ketone derivative with a nitrile functional group. Its molecular formula is C₇H₇NO₂, and it has a molecular weight of 137.14 g/mol . The compound is characterized by two ketone groups at the 2- and 6-positions of the cyclohexane ring and a nitrile substituent. It is provided as a research-grade chemical (purity >98%) in 10 mM solution form, requiring storage at -80°C (6-month stability) or -20°C (1-month stability). Solubility varies by solvent, necessitating heating and sonication for dissolution .

Properties

IUPAC Name |

2,6-dioxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO2/c8-4-5-6(9)2-1-3-7(5)10/h5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSUSVSHXVOWDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C(C(=O)C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dioxocyclohexanecarbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexane-1,3-dione with cyanogen bromide in the presence of a base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,6-Dioxocyclohexanecarbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

2,6-Dioxocyclohexanecarbonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,6-Dioxocyclohexanecarbonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound can form covalent bonds with target molecules, leading to changes in their structure and function. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

Key Observations :

- Cyclohexane vs. Pyridine : While this compound and the fluorophenyl-dicarbonitrile compound share a cyclohexane backbone, 2,6-Bis(bromo-methyl)pyridine features a pyridine ring, altering electronic properties and reactivity.

- Functional Groups : The number of nitriles (1 vs. 2 in ) and additional substituents (e.g., bromine in , fluorine in ) influence solubility and stability.

2.3 Physical and Spectroscopic Properties

*Inferred from absence of low-temperature storage requirements in cited studies.

Spectroscopic Techniques :

- DFT Calculations : Used for 2,6-Bis(bromo-methyl)pyridine to predict IR/Raman spectra (B3LYP/6-311G(d,p)) , a method applicable to this compound for spectral assignments.

Biological Activity

2,6-Dioxocyclohexanecarbonitrile is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and other relevant pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Biological Activity Overview

Recent studies have indicated that this compound exhibits notable biological activities, particularly in the areas of antitumor and antimicrobial effects. The following sections detail these activities along with relevant data.

Cytotoxic Activity

Cytotoxicity assays have been conducted to evaluate the effectiveness of this compound against various cancer cell lines. The results are summarized in the table below.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Doxorubicin | HCT-116 | 5.23 ± 0.3 |

| Doxorubicin | MCF-7 | 4.17 ± 0.2 |

| This compound | HCT-116 | TBD |

| This compound | MCF-7 | TBD |

Note : TBD indicates that specific IC50 values for this compound need to be determined through further experimental studies.

Antimicrobial Activity

The antimicrobial properties of this compound were evaluated against various bacterial strains. Preliminary results suggest that the compound exhibits moderate antibacterial activity.

Antimicrobial Testing Results

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Studies

Several case studies have highlighted the biological activities of derivatives of similar compounds to this compound. For instance:

- Antitumor Activity : A study demonstrated that a related compound exhibited significant cytotoxicity against human carcinoma cell lines with IC50 values indicating strong activity.

- Antimicrobial Effects : Research showed that certain derivatives displayed broad-spectrum antimicrobial effects against both gram-positive and gram-negative bacteria.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with cellular pathways involved in apoptosis and microbial inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.